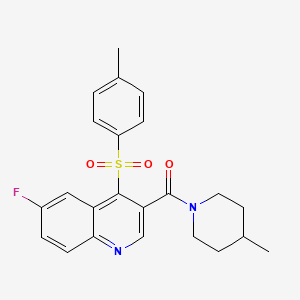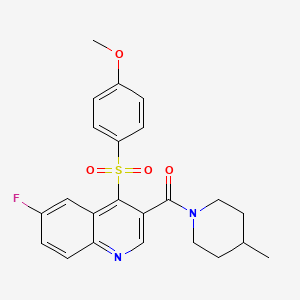
6-fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline (6-F4MBS3-4MPCQ) is a synthetic small molecule that has been studied in various scientific research applications. It is a member of the quinoline family of compounds, which are known for their diverse range of biological activities. 6-F4MBS3-4MPCQ has been studied for its potential therapeutic applications, as well as its ability to modulate the activity of various biochemical pathways.
Scientific Research Applications
6-F4MBS3-4MPCQ has been studied in various scientific research applications. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate the activity of various biochemical pathways. It has also been studied as a potential therapeutic agent for the treatment of various diseases, such as cancer, diabetes, and cardiovascular disease.
Mechanism of Action
6-F4MBS3-4MPCQ has been shown to modulate the activity of various biochemical pathways, such as those involved in inflammation, oxidative stress, and apoptosis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the biosynthesis of pro-inflammatory molecules. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix components.
Biochemical and Physiological Effects
6-F4MBS3-4MPCQ has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as modulate the activity of various biochemical pathways. It has also been shown to reduce the proliferation of cancer cells, as well as induce apoptosis in cancer cells. In addition, it has been shown to reduce the risk of cardiovascular disease, as well as improve glucose metabolism.
Advantages and Limitations for Lab Experiments
6-F4MBS3-4MPCQ has several advantages and limitations for lab experiments. The advantages include its low cost, easy synthesis, and its ability to modulate various biochemical pathways. The limitations include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for 6-F4MBS3-4MPCQ. These include further exploration of its anti-inflammatory and antioxidant properties, as well as its potential therapeutic applications. Additionally, further research could be conducted on its mechanism of action and its potential to modulate various biochemical pathways. Finally, further research could be conducted on its potential toxicity and its ability to induce apoptosis in cancer cells.
Synthesis Methods
6-F4MBS3-4MPCQ is synthesized by a multi-step synthetic process. The starting material is 4-methylbenzene-1-sulfonyl chloride, which is reacted with 4-methylpiperidine-1-carbonyl chloride in the presence of a base. The resulting product is then reacted with 6-fluorobenzaldehyde in the presence of a catalyst. The final product is purified by recrystallization and then characterized by various analytical techniques, such as 1H NMR and mass spectrometry.
properties
IUPAC Name |
[6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDJAUFWEJOAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-(4-methylbenzenesulfonyl)-3-(4-methylpiperidine-1-carbonyl)quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-methoxyphenyl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B6580812.png)
![1-{[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580814.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580835.png)

![3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580844.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B6580863.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B6580867.png)
![3-pentyl-1-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6580877.png)
![1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4,6-dimethyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-2-one](/img/structure/B6580878.png)

![2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6580896.png)
![N-(3,5-dimethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B6580902.png)
![2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B6580915.png)
